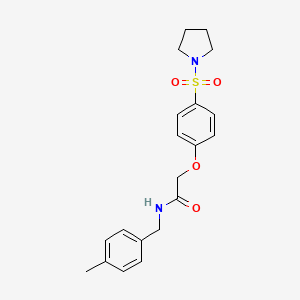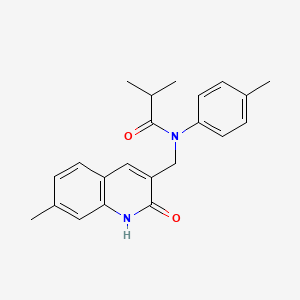
N-(2,4-dimethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide, commonly known as DPOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPOB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of DPOB involves the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the GABA receptor signaling pathway. DPOB has been shown to inhibit the activity of PI3K, Akt, and mTOR, which are involved in the regulation of cell proliferation and survival. DPOB has also been shown to activate the MAPK/ERK pathway, which is involved in the regulation of cell differentiation and apoptosis. In addition, DPOB has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
DPOB has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of GABA receptor activity, and regulation of anxiety and sleep. DPOB has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
DPOB has several advantages for lab experiments, including its high potency, selectivity, and specificity. DPOB is also stable and easy to handle, which makes it suitable for various experimental conditions. However, DPOB has some limitations, including its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for DPOB research, including the development of novel DPOB derivatives with improved efficacy and safety profiles, the investigation of DPOB's potential therapeutic applications in various diseases, and the elucidation of DPOB's molecular targets and signaling pathways. In addition, the development of new methods for synthesizing DPOB and its derivatives may further enhance its potential applications in scientific research.
Synthesemethoden
DPOB can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, Sonogashira coupling reaction, and Buchwald-Hartwig amination. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-bromo-4-methoxyaniline with 3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-oxadiazole in the presence of palladium catalyst and base. The Sonogashira coupling reaction involves the reaction of 2-iodo-4-methoxyaniline with 3-phenyl-5-ethynyl-1,2,4-oxadiazole in the presence of palladium catalyst and copper iodide. The Buchwald-Hartwig amination involves the reaction of 2-bromo-4-methoxyaniline with 3-phenyl-1,2,4-oxadiazole-5-amine in the presence of palladium catalyst and base.
Wissenschaftliche Forschungsanwendungen
DPOB has potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, DPOB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, DPOB has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep. In drug discovery, DPOB has been used as a lead compound to develop novel drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-29-17-12-13-19(21(14-17)30-2)25-24(28)18-10-6-7-11-20(18)31-15-22-26-23(27-32-22)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTICCXQHNSASLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7711685.png)










![4-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711777.png)
